![molecular formula C12H17NO B1615602 6-Phenylhexanamide CAS No. 31274-14-3](/img/structure/B1615602.png)
6-Phenylhexanamide
描述
6-Phenylhexanamide is an organic compound with the molecular formula C12H17NO. It is characterized by a hexanamide backbone with a phenyl group attached to the sixth carbon atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylhexanamide typically involves the reaction of 6-phenylhexanoic acid with ammonia or an amine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 6-Phenylhexanoic acid or 6-phenylhexanone.
Reduction: 6-Phenylhexylamine.
Substitution: Various substituted hexanamides depending on the nucleophile used.
科学研究应用
Rational Design and Optimization
Research has focused on developing derivatives of 6-phenylhexanamide that enhance its pharmacokinetic properties. A notable study detailed the design of a series of derivatives that improved oral bioavailability and selectivity as mitofusin activators. The lead compound identified was a 4-hydroxy cyclohexyl analog, which demonstrated significant potency in promoting mitochondrial fusion in vitro and showed favorable absorption, distribution, metabolism, and excretion (ADME) profiles in vivo .
Charcot-Marie-Tooth Disease Type 2A (CMT2A)
CMT2A is characterized by progressive muscle weakness and atrophy due to peripheral nerve degeneration. The application of this compound derivatives has been explored in preclinical models, showing promise in reversing mitochondrial dysfunction associated with this disease. For instance, one study highlighted the efficacy of a specific derivative in improving mitochondrial morphology and function in MFN2-deficient mouse models .
Mitochondrial Injury Models
In animal models subjected to doxorubicin-induced cardiac injury, the administration of this compound derivatives resulted in improved mitochondrial function and reduced cardiac damage. This suggests that these compounds may also have applications beyond CMT2A, potentially benefiting other conditions characterized by mitochondrial dysfunction .
Comparative Data Table
The following table summarizes key findings related to the pharmacokinetic properties and biological activity of various this compound derivatives:
Compound | EC50 (nM) | PAMPA-BBB Permeability (nm/sec) | Microsomal Stability (min) | Notes |
---|---|---|---|---|
13 | <30 | >10 | >100 | Lead compound for CMT2A |
13B | <30 | >10 | >100 | Trans isomer with high activity |
14 | ~400 | <1 | <30 | Less potent but stable |
15 | ~400 | <1 | <30 | Similar to 14 but with different modifications |
作用机制
The mechanism of action of 6-Phenylhexanamide primarily involves its interaction with mitofusins. By binding to these proteins, the compound induces a conformational change that promotes mitochondrial fusion. This process is essential for maintaining mitochondrial function and preventing cellular damage. The activation of mitofusins by this compound has been shown to enhance mitochondrial health and improve cellular energy production .
相似化合物的比较
6-Phenylhexanoic acid: The carboxylic acid precursor to 6-Phenylhexanamide.
6-Phenylhexylamine: The reduced form of this compound.
Aryl-n-hexanamide derivatives: These compounds share a similar hexanamide backbone but differ in their aryl substituents.
Uniqueness: this compound stands out due to its specific ability to activate mitofusins, a property not commonly found in other similar compounds. This unique mechanism of action makes it a valuable compound for research in mitochondrial diseases and other related fields .
生物活性
6-Phenylhexanamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of mitochondrial diseases. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetic properties, and its derivatives' efficacy in preclinical studies.
This compound and its derivatives act as activators of mitofusin proteins (MFN1 and MFN2), which play crucial roles in mitochondrial fusion. Mutations in MFN2 are implicated in Charcot-Marie-Tooth Disease type 2A (CMT2A), a neurodegenerative condition with no current treatment options. The activation of these proteins by this compound enhances mitochondrial fusion, which is vital for maintaining mitochondrial function and cellular health .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound derivatives has been optimized to improve their therapeutic potential. Key pharmacokinetic parameters include:
- Oral Bioavailability : The derivatives exhibit significant oral bioavailability, making them suitable for systemic administration.
- Blood-Brain Barrier Permeability : Studies indicate that certain derivatives can effectively cross the blood-brain barrier (BBB), which is critical for treating neurological conditions .
- Stability : The derivatives demonstrate stability in liver microsome assays, suggesting a favorable metabolic profile .
Structure-Activity Relationship (SAR)
A series of this compound derivatives have been synthesized and evaluated to determine their biological activity and pharmacokinetic properties. The following table summarizes key findings from the structure-activity relationship studies:
Compound | R1 Group | R2 Group | EC50 (nM) | Stability (t1/2 in min) | PAMPA-BBB Pe (nm/sec) |
---|---|---|---|---|---|
13 | 4-Hydroxycyclohexyl | Phenyl | < 30 | > 100 | > 10 |
14 | Tetrahydropyran | Pyridine | < 30 | < 100 | < 1 |
15 | 4-Amino | Pyridine | < 30 | < 100 | < 1 |
16 | 4-Amide | Phenyl | < 30 | > 100 | < 10 |
17 | 4-Methyl | Phenyl | > 30 | < 100 | Poor |
The data indicate that the presence of a hydroxyl group at the R1 position significantly enhances both potency and stability compared to other modifications. Additionally, the phenyl group at R2 is associated with improved permeability across the BBB .
Case Studies and Preclinical Findings
Recent studies have highlighted the efficacy of derivative 13B , which has shown promising results in preclinical models of CMT2A. The compound was found to engage mitochondrial targets in neuronal axons effectively and demonstrated significant improvements in mitochondrial dynamics. Notably, 13B exhibited functionality exclusively in its trans form, underscoring the importance of stereochemistry in its biological activity .
Summary of Preclinical Studies
- Target Engagement : In vivo studies confirmed that 13B engages mitofusin proteins effectively.
- Therapeutic Potential : The compound's ability to enhance mitochondrial fusion suggests it could alter disease progression in CMT2A models.
- Safety Profile : Preliminary assessments indicate that the compound is well-tolerated with minimal adverse effects observed during testing .
属性
IUPAC Name |
6-phenylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQQFPVMGNKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294736 | |
Record name | 6-phenylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31274-14-3 | |
Record name | NSC97771 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-phenylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。